
AZD-8055: A Technical Guide to Dual mTORC1
and mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969 Get Quote

This technical guide provides an in-depth overview of AZD-8055, a potent and selective ATP-

competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is designed for

researchers, scientists, and drug development professionals, offering detailed information on its

mechanism of action, quantitative data from preclinical studies, and relevant experimental

protocols.

Introduction to mTOR Signaling and AZD-8055
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that

acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates

signals from upstream pathways, including growth factors and nutrient availability, to control

these fundamental cellular processes.[1] mTOR functions within two distinct multiprotein

complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

mTORC1, which is sensitive to the allosteric inhibitor rapamycin, primarily regulates protein

synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1

(S6K1) and 4E-binding protein 1 (4E-BP1).[1][2]

mTORC2, generally insensitive to acute rapamycin treatment, is involved in cell survival and

cytoskeletal organization through the phosphorylation of Akt at Serine 473 (Ser473), a crucial

step for its full activation.[1][3]

Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making

it an attractive therapeutic target.[1] While first-generation mTOR inhibitors like rapamycin and
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its analogs (rapalogs) target mTORC1, they have shown limited clinical utility, partly due to a

feedback activation of Akt signaling via mTORC2.[4][5]

AZD-8055 emerges as a second-generation mTOR inhibitor that addresses this limitation. It is

an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1

and mTORC2 complexes.[4][6] Its chemical name is (5-{2,4-Bis[(3S)-3-methylmorpholin-4-

yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol.[7] This dual inhibition profile offers a

more comprehensive blockade of the mTOR signaling network.

Mechanism of Action of AZD-8055
AZD-8055 functions by competing with ATP at the catalytic site of the mTOR kinase domain.[4]

[8] This direct inhibition prevents the phosphorylation of downstream substrates of both

mTORC1 and mTORC2, leading to a broad suppression of the pathway.

Key effects of AZD-8055 include:

Inhibition of mTORC1: AZD-8055 blocks the phosphorylation of mTORC1 substrates,

including p70S6K and 4E-BP1.[4][9] Notably, it inhibits the rapamycin-resistant

phosphorylation sites (Threonine 37/46) on 4E-BP1, leading to a significant and more

complete inhibition of cap-dependent translation compared to rapamycin.[4][9]

Inhibition of mTORC2: The compound effectively inhibits mTORC2, preventing the

phosphorylation of Akt at Ser473.[4][10] This action is critical as it abrogates the feedback

loop that leads to Akt activation observed with rapamycin treatment.[3][4] By blocking this

key survival signal, AZD-8055 can induce apoptosis and inhibit proliferation more effectively.

[6][11]

The dual inhibition of mTORC1 and mTORC2 by AZD-8055 provides a more robust anti-

proliferative and pro-apoptotic effect compared to mTORC1-selective inhibitors.[3][12]
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Caption: mTOR signaling pathway and the inhibitory action of AZD-8055.
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Quantitative Data on AZD-8055 Activity
The potency and efficacy of AZD-8055 have been quantified in numerous preclinical studies.

The following tables summarize key data points.

Table 1: In Vitro Potency and Selectivity of AZD-8055
Target / Cell Line Assay Type IC50 Value Reference(s)

Enzymatic Activity

mTOR (full length) Kinase Assay 0.8 nM [4][8][10]

mTOR (truncated) Kinase Assay 0.13 nM [13][14]

PI3K isoforms (α, β, γ,

δ)
Kinase Assay

>1,000-fold selectivity

for mTOR
[4][8][9]

Cellular Activity

A549 (NSCLC)
Proliferation Assay

(72h)
50 nM [4][15]

H838 (NSCLC)
Proliferation Assay

(72h)
20 nM [4][15]

U87-MG

(Glioblastoma)

Proliferation Assay

(72h)
53 nM [4][15]

MDA-MB-468 (Breast)
pAKT (S473)

Inhibition
24 nM [14]

MDA-MB-468 (Breast)
pS6 (S235/236)

Inhibition
27 nM [14]

Various Pediatric

Lines
Proliferation Assay Median IC50: 24.7 nM [16]

5637 (Bladder)
Proliferation Assay

(72h)
51.0 nM [17]

UM-UC-3 (Bladder)
Proliferation Assay

(72h)
23.0 nM [17]
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Table 2: In Vivo Antitumor Efficacy of AZD-8055 in
Xenograft Models

Xenograft
Model

Host
Dosing
Regimen (Oral)

Tumor Growth
Inhibition (TGI)

Reference(s)

U87-MG

(Glioblastoma)
Mice

2.5 mg/kg, twice

daily
33% [4][10]

U87-MG

(Glioblastoma)
Mice

5 mg/kg, twice

daily
48% [4][10]

U87-MG

(Glioblastoma)
Mice

10 mg/kg, twice

daily
77% [4][10]

A549 (NSCLC) Mice
2.5 mg/kg, twice

daily
44% [4]

A549 (NSCLC) Mice
5 mg/kg, twice

daily
55% [4]

A549 (NSCLC) Mice
10 mg/kg, twice

daily
93% [4]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline standard protocols used to evaluate AZD-8055.

Western Blotting for mTOR Pathway Analysis
Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and

its downstream targets, providing a direct measure of pathway inhibition by AZD-8055.[1][18]

1. Sample Preparation (Cell Lysates):

Culture cells to desired confluency and treat with various concentrations of AZD-8055 for the

specified time (e.g., 2 hours).[4]
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Place the cell culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline

(PBS).[1]

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease

and phosphatase inhibitors.[1]

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[1]

Incubate on ice for 30 minutes with periodic vortexing.[1]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

Transfer the supernatant (protein extract) to a new tube.[1]

Determine protein concentration using a standard assay like BCA or Bradford.[1]

2. SDS-PAGE and Protein Transfer:

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

Load samples onto a low-percentage (e.g., 6% or 3-8% gradient) polyacrylamide gel,

suitable for high molecular weight proteins like mTOR (~289 kDa).[1]

Perform electrophoresis to separate proteins by size.[19]

Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at

100V for 120 minutes or an overnight transfer at a lower voltage is recommended for large

proteins.[1][19]

3. Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with Tween-20 (TBS-T) for 1 hour at room temperature.[18]

Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6

(Ser235/236), anti-p-4E-BP1 (Thr37/46), and total protein antibodies) overnight at 4°C with

gentle shaking.[18][20]
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Wash the membrane three times with TBS-T.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[18]

Wash the membrane again with TBS-T.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the

image with a digital imager or film.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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